molecular formula C19H23ClN2 B1682553 Triprolidine hydrochloride CAS No. 550-70-9

Triprolidine hydrochloride

Cat. No.: B1682553
CAS No.: 550-70-9
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-NWBUNABESA-N
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Description

Triprolidine Hydrochloride is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is commonly used to relieve symptoms associated with allergic rhinitis, asthma, and urticaria. This compound is often found in combination with other agents in medications designed to alleviate symptoms of the common cold and allergies .

Mechanism of Action

Target of Action

Triprolidine hydrochloride primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .

Mode of Action

This compound acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, which is released during allergic reactions . This blockade leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction .

Pharmacokinetics

This compound is extensively metabolized in the liver . It reaches peak plasma concentration approximately 1.7 ± 0.5 hours after administration . The elimination half-life of this compound is about 2.1 ± 0.8 hours . Approximately 1% of the drug is excreted unchanged in the urine .

Result of Action

The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptor, it suppresses histamine-induced symptoms such as inflammation, itching, and bronchoconstriction . This makes it effective for the symptomatic relief of seasonal or perennial allergic rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. The drug’s action can also be affected by the individual’s health status, age, and other factors .

Biochemical Analysis

Biochemical Properties

Triprolidine hydrochloride acts as a histamine H1 antagonist, competing with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This interaction provides temporary relief from negative symptoms brought on by histamine .

Cellular Effects

This compound’s antihistamine action can lead to various cellular effects. It can cause drowsiness, a common side effect of many antihistamines . Other side effects may include dizziness, dry mouth, nose, or throat, constipation, increased urination, or feeling nervous or restless .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly absorbed in the intestinal tract .

Dosage Effects in Animal Models

Symptoms of overdose in humans include drowsiness, weakness, incoordination, difficulty with micturition, respiratory depression, hypotension, agitation, irritability, convulsions, hypertension, palpitation, and tachycardia .

Metabolic Pathways

This compound is involved in the G-protein coupled receptor protein signaling pathway . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Transport and Distribution

It is known that the drug is rapidly absorbed in the intestinal tract .

Subcellular Localization

As a histamine H1 antagonist, it is likely to interact with H1 receptors located on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triprolidine Hydrochloride can be synthesized through a multi-step process involving the reaction of pyridine derivatives with toluene derivatives. The key steps include:

    Formation of the Pyridine Derivative: The initial step involves the reaction of pyridine with an appropriate alkylating agent to form the desired pyridine derivative.

    Alkylation Reaction: The pyridine derivative is then subjected to an alkylation reaction with a toluene derivative in the presence of a base to form the intermediate compound.

    Formation of Triprolidine: The intermediate compound undergoes further reactions, including cyclization and reduction, to form Triprolidine.

    Hydrochloride Formation: Finally, Triprolidine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Triprolidine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with histamine receptors.

    Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent in various allergic conditions.

    Medicine: It is extensively studied for its efficacy in treating allergic rhinitis, asthma, and urticaria. Additionally, its sedative properties are of interest in sleep-related studies.

    Industry: this compound is used in the formulation of over-the-counter medications for allergy relief and cold symptoms

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of antihistamine and sedative effects, making it particularly effective for nighttime allergy relief. Its rapid onset of action and efficacy in relieving multiple allergy symptoms set it apart from other antihistamines .

Properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-NWBUNABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID10872513
Record name Triprolidine hydrochloride
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Molecular Weight

314.9 g/mol
Source PubChem
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

550-70-9, 6138-79-0
Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride anhydrous
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Record name Triprolidine hydrochloride
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Record name Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1)
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Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride
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Record name TRIPROLIDINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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